2-FURYL(4-PHENYLPIPERAZINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FURYL(4-PHENYLPIPERAZINO)METHANONE is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structure of this compound includes a furan ring and a phenylpiperazine moiety, which contribute to its unique chemical and biological properties .
Preparation Methods
The synthesis of 2-FURYL(4-PHENYLPIPERAZINO)METHANONE typically involves the reaction of furyl(-1-piperazinyl)methanone with various aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride . The reaction conditions usually include refluxing the mixture to facilitate the formation of the desired product . The structural confirmation of the synthesized compounds is done using techniques such as IR, EI-MS, H-NMR, and C-NMR spectral analysis .
Chemical Reactions Analysis
2-FURYL(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including substitution and oxidation reactions . Common reagents used in these reactions include aralkyl halides and oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aralkyl halides typically results in the formation of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives .
Scientific Research Applications
2-FURYL(4-PHENYLPIPERAZINO)METHANONE has been extensively studied for its potential therapeutic applications. It has shown significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains . Additionally, it has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase and butyrylcholinesterase . These properties make it a promising candidate for the development of new antimicrobial and enzyme inhibitory drugs .
Mechanism of Action
The mechanism of action of 2-FURYL(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and bacterial cell walls . The compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which can have various therapeutic effects .
Comparison with Similar Compounds
2-FURYL(4-PHENYLPIPERAZINO)METHANONE can be compared with other piperazine derivatives, such as 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and biological effects . The unique combination of the furan ring and phenylpiperazine moiety in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
furan-2-yl-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(14-7-4-12-19-14)17-10-8-16(9-11-17)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPTVQRQRGTLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.